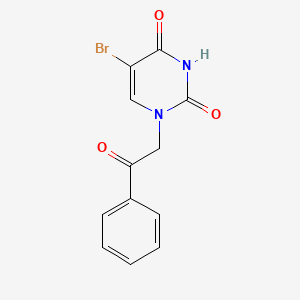
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromine atom, a phenylethyl group, and a pyrimidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine derivative followed by the introduction of the phenylethyl group. One common method involves the following steps:
Bromination: The starting material, pyrimidine-2,4-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Phenylethylation: The brominated intermediate is then reacted with a phenylethyl halide (e.g., phenylethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carbonyl groups in the pyrimidine-2,4-dione core can participate in condensation reactions with various reagents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine-2,4-dione with additional functional groups.
Applications De Recherche Scientifique
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrimidine-2,4-dione core can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Lacks the phenylethyl group but shares the brominated pyrimidine-2,4-dione core.
1-(2-Oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the bromine atom.
Uniqueness
5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the phenylethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
66449-36-3 |
|---|---|
Formule moléculaire |
C12H9BrN2O3 |
Poids moléculaire |
309.11 g/mol |
Nom IUPAC |
5-bromo-1-phenacylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-6-15(12(18)14-11(9)17)7-10(16)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,17,18) |
Clé InChI |
PSOXJCHJAXMJER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN2C=C(C(=O)NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
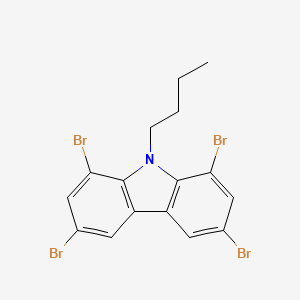
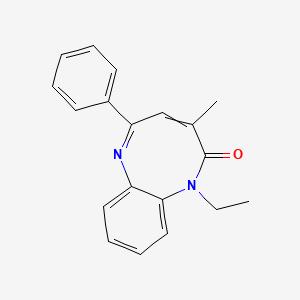
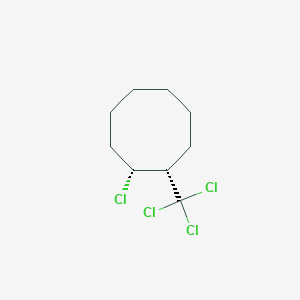
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
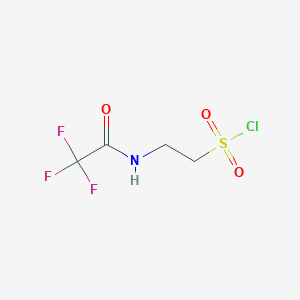
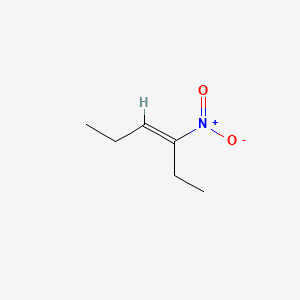
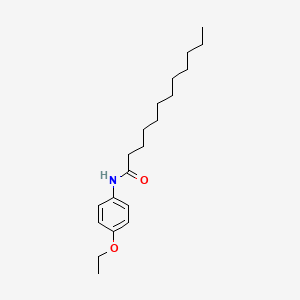
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
